BenchChemオンラインストアへようこそ!

(+-)-Clopidogrel bisulfate

Pharmacogenomics CYP2C19 Polymorphism Platelet Aggregation

Essential racemic mixture for analytical method development, chiral purity testing, and polymorphic bioavailability studies. (±)-Clopidogrel bisulfate serves as a critical reference standard for quantifying (S)- and (R)-enantiomers and establishing bioequivalence of clopidogrel formulations due to polymorph-dependent bioavailability. Procure the racemate for validated research and QC.

Molecular Formula C16H18ClNO6S2
Molecular Weight 419.9 g/mol
CAS No. 135046-48-9
Cat. No. B1669226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Clopidogrel bisulfate
CAS135046-48-9
SynonymsClopidogrel hydrogen sulfate;  Myogrel;  SR 25990C;  SR-25990C;  SR-25990C; 
Molecular FormulaC16H18ClNO6S2
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
InChIInChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)
InChIKeyFDEODCTUSIWGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+-)-Clopidogrel Bisulfate (CAS 135046-48-9) for Research and Development: Core Specifications and Procurement Baseline


(+-)-Clopidogrel bisulfate, a racemic mixture with CAS 135046-48-9, is a thienopyridine-class antiplatelet agent that functions as an irreversible antagonist of the platelet P2Y12 ADP receptor . As a prodrug, it requires metabolic activation via cytochrome P450 enzymes, primarily CYP2C19, to form its active metabolite [1]. The compound is characterized as a white to off-white crystalline powder that is practically insoluble in water at neutral pH but freely soluble at pH 1, with a molecular weight of 419.9 g/mol [2]. The USP monograph specifies a purity range of 97.0% to 101.5% calculated on the dried basis [3]. Its primary application in research is as a reference standard for P2Y12 receptor pharmacology, bioequivalence studies, and pharmacogenomic investigations of CYP450-dependent drug activation.

Why Generic Substitution of (+/-)-Clopidogrel Bisulfate Requires Quantitative Verification Beyond Simple Equivalence


In-class substitution or generic interchange of clopidogrel bisulfate is scientifically invalid without direct comparative data due to three critical variables: (1) bioactivation dependence on CYP2C19, where genetic polymorphisms alter active metabolite exposure and platelet inhibition by over 40% between metabolizer phenotypes [1]; (2) clinical efficacy differences versus newer P2Y12 inhibitors such as prasugrel and ticagrelor, which demonstrate 16-19% relative risk reductions in cardiovascular events in head-to-head trials [2]; and (3) formulation-dependent dissolution profiles that can vary substantially between manufacturers, directly impacting bioavailability for this BCS Class II compound [3]. These quantifiable distinctions mandate that procurement decisions be anchored in compound-specific, comparator-based evidence rather than assumed therapeutic equivalence.

(+-)-Clopidogrel Bisulfate Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Selection


CYP2C19 Pharmacogenomic Impact on Active Metabolite Exposure and Platelet Inhibition: Poor vs. Normal Metabolizer Comparison

Clopidogrel bisulfate activation is highly dependent on CYP2C19 genotype, resulting in quantifiable differences in active metabolite Cmax and platelet inhibition between poor metabolizers and normal metabolizers. In a crossover study of 40 healthy subjects, poor metabolizers (n=10) receiving 75 mg/day clopidogrel bisulfate exhibited a mean active metabolite Cmax of 4 ng/mL (SD 1), compared to 13 ng/mL (SD 7) in normal metabolizers (n=10) [1]. Correspondingly, inhibition of platelet aggregation (IPA) measured with 5 µM ADP was 37% (SD 23) in poor metabolizers versus 58% (SD 19) in normal metabolizers at Day 5 of the 75 mg regimen [1]. This represents a 69% reduction in active metabolite exposure and a 21-percentage-point reduction in platelet inhibition in the poor metabolizer subgroup.

Pharmacogenomics CYP2C19 Polymorphism Platelet Aggregation Active Metabolite Exposure

In Vitro Platelet Aggregation Inhibition Potency: Clopidogrel Bisulfate (Racemate) vs. R-Enantiomer in Washed Human Platelets

The racemic (±)-clopidogrel bisulfate demonstrates significantly greater antiplatelet activity than its R-enantiomer in washed human platelet assays. Incubation of washed platelets with clopidogrel produced a time- and concentration-dependent inhibition of ADP (6 µM)-induced platelet aggregation with an IC50 of 1.9 ± 0.3 µM [1]. At a fixed concentration of 30 µM, racemic clopidogrel inhibited ADP-induced aggregation by 70 ± 1%, whereas the R-enantiomer SR 25989 C (30 µM) produced only 32 ± 5% inhibition (n=5; P < 0.05) [1]. This >2-fold difference in inhibition magnitude establishes that the S-enantiomer, which comprises 50% of the racemate, is the primary pharmacologically active species.

In Vitro Pharmacology Enantiomer Specificity ADP-Induced Aggregation IC50

Clinical Cardiovascular Outcomes: Clopidogrel vs. Prasugrel and Ticagrelor in Acute Coronary Syndrome

In randomized controlled trials of patients with acute coronary syndrome undergoing percutaneous coronary intervention, newer P2Y12 inhibitors demonstrate superior efficacy compared to clopidogrel. Prasugrel reduced the composite primary endpoint (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke) by 19% relative to clopidogrel [1]. Ticagrelor achieved a 16% relative risk reduction for the same composite endpoint versus clopidogrel in the PLATO trial [1]. Both comparisons reached statistical significance and were accompanied by a 0.6% absolute excess in TIMI major bleeding not related to CABG surgery [1]. In coronary revascularization, high-strength evidence indicates that prasugrel reduces target-vessel revascularization more than clopidogrel at 15 months, though moderate-strength evidence shows more major bleeding with prasugrel [2].

Cardiovascular Outcomes Clinical Efficacy Relative Risk Reduction Acute Coronary Syndrome

Comparative Dissolution Profile: Branded vs. Generic Clopidogrel Bisulfate Tablets in Bioequivalence Assessment

Comparative dissolution testing of generic clopidogrel bisulfate tablets (PT Phapros TBK) against the branded reference product (Sanofi) was conducted at pH 1.2, 4.5, and 6.8 with 12 replicates per condition [1]. The study assessed whether the generic formulation meets the Indonesian Pharmacopoeia standards for dissolution profile similarity, a critical requirement given clopidogrel bisulfate's BCS Class II classification where dissolution rate is the rate-limiting step for oral absorption [1]. Physical quality attributes including weight uniformity, hardness, and disintegration time were also evaluated and compared against pharmacopoeial specifications [1]. The findings provide a quantitative framework for assessing formulation interchangeability and inform procurement decisions regarding generic clopidogrel bisulfate sourcing.

Bioequivalence Dissolution Testing Generic Formulation BCS Class II

USP Purity Specification: Clopidogrel Bisulfate Assay Range and Related Compounds Limits

The United States Pharmacopeia (USP) monograph for clopidogrel bisulfate establishes a quantitative purity range of 97.0% to 101.5% calculated on the dried basis, as determined by HPLC assay [1]. The monograph further specifies limits for individual related compounds: clopidogrel related compound A at NMT 0.2%, related compound B at NMT 0.3%, and related compound C at NMT 1.0%, with total impurities not exceeding 1.5% . Loss on drying at 105°C for 2 hours is limited to NMT 0.5%, and residue on ignition is NMT 0.1% [1]. These specifications define the acceptable purity range for clopidogrel bisulfate used as a USP Reference Standard and for pharmaceutical quality control.

Pharmacopoeial Standards Purity Specification Quality Control Reference Standard

Evidence-Based Application Scenarios for (+/-)-Clopidogrel Bisulfate in Research and Development


Pharmacogenomic Studies Investigating CYP2C19-Dependent Prodrug Activation

Clopidogrel bisulfate is the definitive tool for pharmacogenomic research examining CYP2C19 polymorphism effects on prodrug bioactivation. The quantifiable 69% reduction in active metabolite Cmax and 21-percentage-point reduction in platelet inhibition observed in CYP2C19 poor metabolizers versus normal metabolizers [4] provides a robust, data-driven foundation for designing studies that require a CYP450-dependent activation step. This application scenario is essential for research aimed at understanding variable drug response, developing companion diagnostics, or evaluating the impact of CYP2C19 inhibitors on antiplatelet efficacy. [4]

In Vitro Platelet Aggregation Assays Requiring Enantiomer-Specific Pharmacological Profiling

For in vitro platelet aggregation studies requiring a positive control with well-characterized enantiomer-specific activity, racemic (±)-clopidogrel bisulfate offers a quantifiable advantage over single-enantiomer preparations. The demonstrated 70 ± 1% inhibition of ADP-induced aggregation at 30 µM, compared to only 32 ± 5% with the R-enantiomer [4], establishes this racemate as the pharmacologically active form and the appropriate reference standard for assays evaluating P2Y12 antagonism. This scenario applies to screening campaigns for novel antiplatelet agents and mechanistic studies of ADP receptor signaling. [4]

Bioequivalence and Formulation Development Studies for BCS Class II Antiplatelet Agents

Clopidogrel bisulfate, as a BCS Class II compound with dissolution rate-limited absorption, serves as a model substrate for bioequivalence studies comparing generic and branded formulations. The established comparative dissolution testing protocols using pH 1.2, 4.5, and 6.8 media with USP Apparatus II [4] provide a validated framework for assessing formulation interchangeability. This application scenario is critical for pharmaceutical development, quality control laboratories, and procurement decisions involving generic clopidogrel bisulfate sourcing for research use. [4]

Reference Standard for P2Y12 Antagonist Potency Comparisons in Preclinical Cardiovascular Models

In preclinical cardiovascular research, clopidogrel bisulfate functions as an essential comparator standard for benchmarking novel P2Y12 antagonists. The established clinical efficacy differential—16-19% relative risk reduction with prasugrel and ticagrelor versus clopidogrel [4]—provides a quantitative anchor for interpreting in vivo efficacy data. This scenario supports translational research programs evaluating next-generation antiplatelet agents, enabling data-driven go/no-go decisions based on performance relative to this well-characterized clinical benchmark. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Clopidogrel bisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.